

A Technical Guide to **tert-Butyl 2-cyanopiperidine-1-carboxylate**

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Compound of Interest

Compound Name: *tert-Butyl 2-cyanopiperidine-1-carboxylate*

Cat. No.: *B124477*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **tert-Butyl 2-cyanopiperidine-1-carboxylate**, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

Core Molecular Data

Tert-Butyl 2-cyanopiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring N-protected by a tert-butoxycarbonyl (Boc) group and substituted with a nitrile group at the 2-position. This structure makes it a valuable building block in medicinal chemistry.

The fundamental properties of this compound are summarized below. These values are critical for designing synthetic routes, purification protocols, and formulation strategies.

Property	Value	Citations
Molecular Weight	210.27 g/mol	[1] [2]
Molecular Formula	C ₁₁ H ₁₈ N ₂ O ₂	[1] [2]
CAS Number	153749-89-4	[1]
Appearance	White to pale brown powder	[1] [3]
Melting Point	62-67 °C	[1] [3]
Boiling Point (Predicted)	325.3 ± 35.0 °C	[1] [3]
Density (Predicted)	1.07 ± 0.1 g/cm ³	[1] [3]
pKa (Predicted)	-4.85 ± 0.40	[1] [3]
Storage Temperature	2-8 °C	[1] [3]

Synthesis and Experimental Protocols

The synthesis of **tert-Butyl 2-cyanopiperidine-1-carboxylate** is a critical process for its application in further chemical transformations. Below are detailed protocols for its preparation.

This common method involves the dehydration of the corresponding amide, **tert-Butyl 2-carbamoylpiperidine-1-carboxylate**, to form the nitrile group.

Materials:

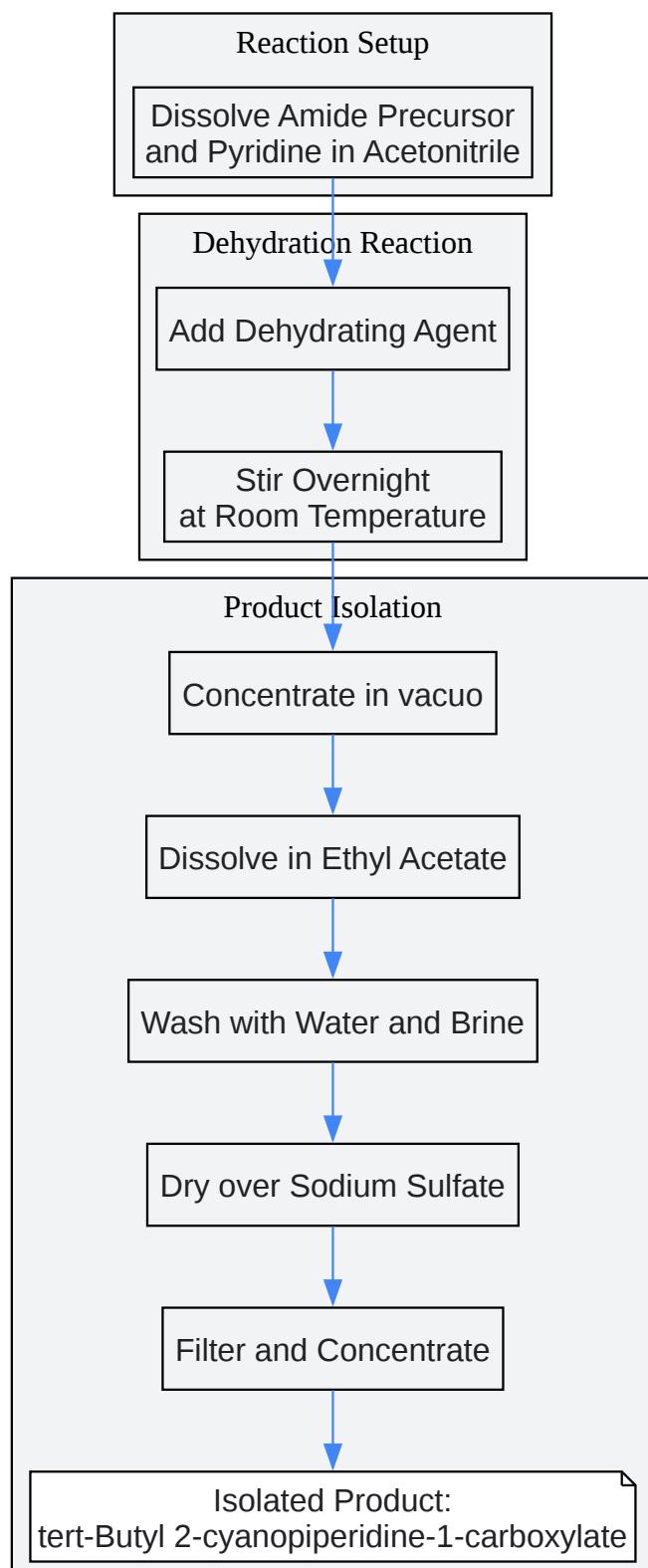
- 2-carbamoyl-piperidine-1-carboxylic acid **tert**-butyl ester
- Acetonitrile (ACN)
- Pyridine
- A suitable dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride, or as in the cited procedure, a mixture of oxalyl chloride and DMF forming a Vilsmeier-type reagent). [\[3\]](#)
- Ethyl acetate (EtOAc)

- Water
- Brine
- Sodium sulfate (Na₂SO₄)

Procedure:[3]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (1 equivalent) in acetonitrile.
- Reagent Addition: Add pyridine (2.5 equivalents) to the solution.
- Dehydration: Introduce the dehydrating agent to the mixture. If using a pre-formed Vilsmeier reagent from oxalyl chloride and DMF, this is typically done at a reduced temperature (e.g., -5 °C).[3]
- Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Work-up:
 - Concentrate the reaction mixture in vacuo to remove the solvent.
 - Dissolve the resulting residue in ethyl acetate.
 - Wash the organic phase sequentially with water and then brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield **tert-Butyl 2-cyanopiperidine-1-carboxylate** as a solid. The product can be further purified by recrystallization or column chromatography if necessary.[3]

The synthesis described above can be visualized as a straightforward workflow.

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References

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- 2. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]
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